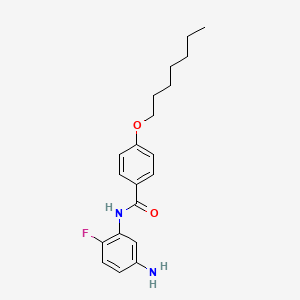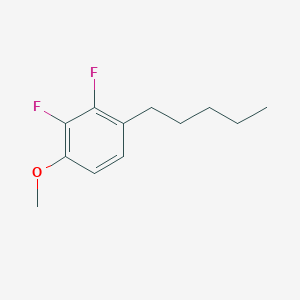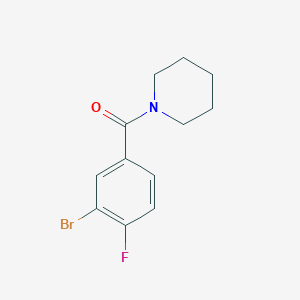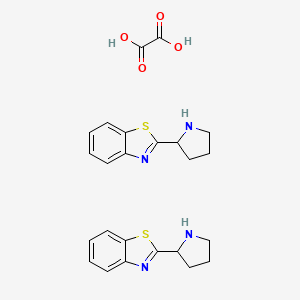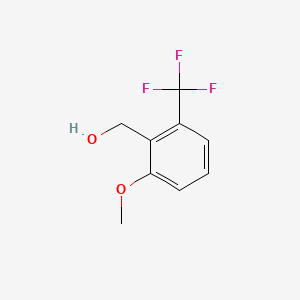
2-Methoxy-6-(trifluoromethyl)benzyl alcohol
概要
説明
“2-Methoxy-6-(trifluoromethyl)benzyl alcohol” is a chemical compound with the molecular formula C9H9F3O2 . It is a member of (trifluoromethyl)benzenes .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code:1S/C9H9F3O2/c1-14-8-4-2-3-7(6(8)5-13)9(10,11)12/h2-4,13H,5H2,1H3 . Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 206.16 and a solid physical form . The compound is stored at ambient temperature .科学的研究の応用
Photocatalytic Oxidation Applications
Research indicates the efficacy of photocatalytic oxidation processes using derivatives of benzyl alcohol, including those with trifluoromethyl groups, for converting these alcohols into their corresponding aldehydes using titanium dioxide under visible light. This process benefits from high conversion and selectivity, highlighting its potential in green chemistry and sustainable processes (Higashimoto et al., 2009).
Synthetic Applications
In synthetic chemistry, compounds structurally similar to 2-methoxy-6-(trifluoromethyl)benzyl alcohol serve as intermediates or reagents in the synthesis of complex molecules. For example, the transformation of benzyl alcohols into ethers, esters, and other derivatives showcases the utility of benzyl alcohol derivatives in organic synthesis, offering pathways for the creation of value-added chemicals (Kurosu & Li, 2009).
Catalytic and Reagent Development
The development of new catalysts and reagents for efficient chemical transformations is another area of application. For instance, specific benzyl alcohols and their derivatives have been explored for their roles in facilitating reactions like benzylations and oxidations, demonstrating the broader utility of these compounds in enhancing reaction conditions and outcomes (Poon & Dudley, 2006).
Material Science Applications
In materials science, derivatives of benzyl alcohol are used in the synthesis of functional materials. The manipulation of functional groups on benzyl alcohol frameworks can lead to materials with novel properties, useful across a range of applications from pharmaceuticals to advanced manufacturing (Bonacorso et al., 2012).
作用機序
Target of Action
It is known that benzylic alcohols, such as 2-methoxy-6-(trifluoromethyl)benzyl alcohol, often interact with enzymes like alcohol dehydrogenases .
Mode of Action
Benzylic alcohols are known to undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound and its targets.
Biochemical Pathways
The compound’s potential to undergo reactions at the benzylic position suggests it may influence pathways involving free radicals, nucleophiles, and oxidation processes .
Pharmacokinetics
The compound’s molecular weight (20616) and physical form (solid) suggest it may have certain pharmacokinetic characteristics
Result of Action
The compound’s potential to undergo reactions at the benzylic position suggests it may induce changes in the molecular structure of its targets, potentially influencing their function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s storage and shipping temperatures are ambient, suggesting that extreme temperatures could affect its stability . Additionally, the compound’s solid physical form suggests it may be sensitive to moisture .
生化学分析
Biochemical Properties
2-Methoxy-6-(trifluoromethyl)benzyl alcohol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as alcohol dehydrogenases, which catalyze the oxidation of alcohols to aldehydes or ketones. The trifluoromethyl group in the compound can influence the enzyme’s activity by altering the electronic environment of the active site. Additionally, the methoxy group can participate in hydrogen bonding, further affecting enzyme-substrate interactions. These interactions highlight the compound’s potential as a modulator of enzymatic activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are of considerable interest. This compound has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, this compound can impact gene expression and cellular metabolism. For instance, it may induce the expression of antioxidant genes, thereby enhancing the cell’s defense mechanisms against oxidative stress. Furthermore, the compound’s ability to interact with cellular membranes can affect membrane fluidity and permeability, influencing overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as proteins and nucleic acids. The trifluoromethyl group can form strong interactions with hydrophobic pockets in proteins, potentially inhibiting or activating enzymatic functions. Additionally, the methoxy group can participate in hydrogen bonding with amino acid residues, further stabilizing the compound-protein complex. These interactions can lead to changes in gene expression and enzyme activity, ultimately affecting cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under ambient conditions, but it can degrade over extended periods, leading to the formation of byproducts that may have different biochemical activities. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental setups .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing antioxidant defenses and modulating enzyme activity. At higher doses, it can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range elicits a significant biological response. Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications and safety assessments .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its biotransformation and elimination. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Enzymes such as cytochrome P450s play a crucial role in the oxidation of the compound, leading to the formation of metabolites that can be further conjugated with glucuronic acid or sulfate. These metabolic pathways influence the compound’s bioavailability and excretion, affecting its overall pharmacokinetic profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or facilitated transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as tissue perfusion and the presence of specific transporters. Understanding these transport and distribution mechanisms is essential for predicting the compound’s biological effects .
Subcellular Localization
The subcellular localization of this compound can significantly impact its activity and function. The compound may be targeted to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications. In these compartments, this compound can interact with specific biomolecules, influencing cellular processes such as energy production and protein folding. The subcellular localization of the compound is a critical factor in determining its overall biological activity .
特性
IUPAC Name |
[2-methoxy-6-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c1-14-8-4-2-3-7(6(8)5-13)9(10,11)12/h2-4,13H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYWLAALXLVJQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


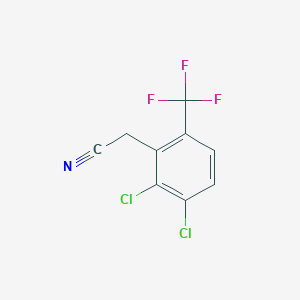
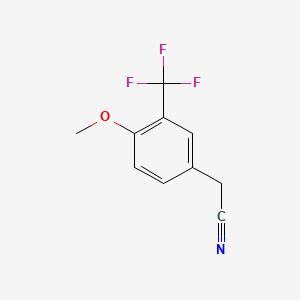
![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1451210.png)
![4-(5-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride](/img/structure/B1451211.png)

